- Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgCBiochemistry, 2007, 46(49), 13994-14000,
Cas no 117411-05-9 (Coenzyme A, S-(4-hydroxybenzeneacetate))

117411-05-9 structure
Product name:Coenzyme A, S-(4-hydroxybenzeneacetate)
Coenzyme A, S-(4-hydroxybenzeneacetate) Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A,S-(4-hydroxybenzeneacetate)
- 4-Hydroxyphenylacetyl-CoA
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-3-[2-[2-[2-(4-hydroxyphenyl)acetyl]sulfanylethylcarbamoyl]ethylcarbamoyl]-2,2-dimethyl-propoxy]phosphoryl]oxy-phosphoryl]
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-3-[2-[2-[2-(4-hydroxyphenyl)acetyl]sulfanylethylcarbamoyl]ethylcarbamoyl]-2,2-dimethyl-propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
- Coenzyme A, S-(4-hydroxybenzeneacetate)
- 117411-05-9
- 4-({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)-2-hydroxy-N-{2-[(2-{[2-(4-hydroxyphenyl)acetyl]sulfanyl}ethyl)-C-hydroxycarbonimidoyl]ethyl}-3,3-dimethylbutanimidic acid
- CHEBI:185055
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate
- 4-Hydroxyphenylacetyl-CoA; (Acyl-CoA); [M+H]+;
- Coenzyme A S-(4-hydroxybenzeneacetate)
-
- Inchi: InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)
- InChI Key: GPCAQTOAAYEBGJ-UHFFFAOYSA-N
- SMILES: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3=C(N=CN=C23)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CC1=CC=C(O)C=C1)=O
Computed Properties
- Exact Mass: 901.15226
- Monoisotopic Mass: 901.15198968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 23
- Heavy Atom Count: 58
- Rotatable Bond Count: 22
- Complexity: 1560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.4
- Topological Polar Surface Area: 409Ų
Experimental Properties
- PSA: 383.86
- LogP: -2.254
Coenzyme A, S-(4-hydroxybenzeneacetate) Production Method
Synthetic Routes 1
Reaction Conditions
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
1.2R:F3CCO2H, S:H2O, acidify
Reference
Coenzyme A, S-(4-hydroxybenzeneacetate) Raw materials
Coenzyme A, S-(4-hydroxybenzeneacetate) Preparation Products
Coenzyme A, S-(4-hydroxybenzeneacetate) Related Literature
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1. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthasesIkuro Abe,Hiroyuki Morita Nat. Prod. Rep. 2010 27 809
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2. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioidesSi-Yuan Shao,Chao Wang,Shao-Wei Han,Mo-Han Sun,Shuai Li Org. Biomol. Chem. 2019 17 567
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